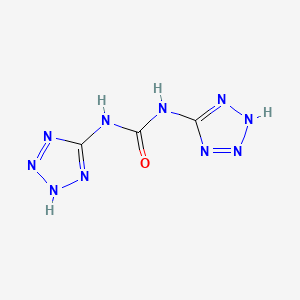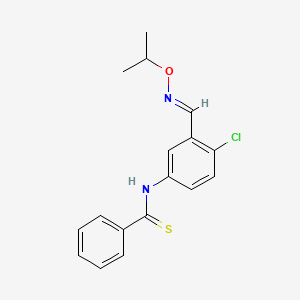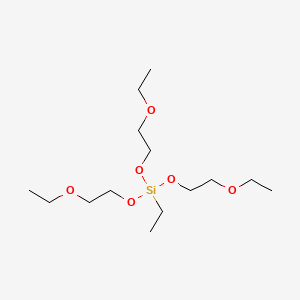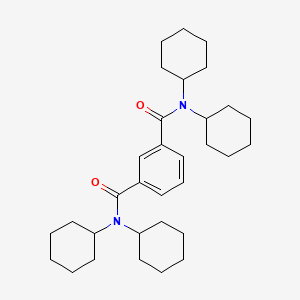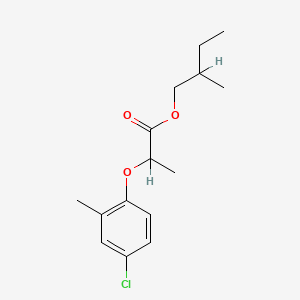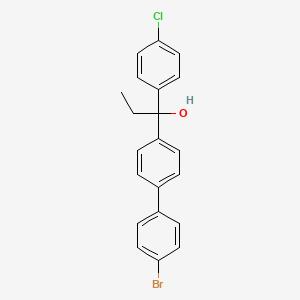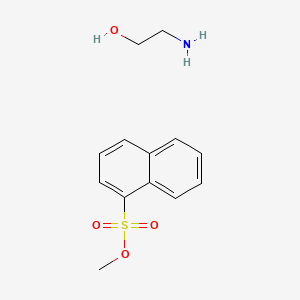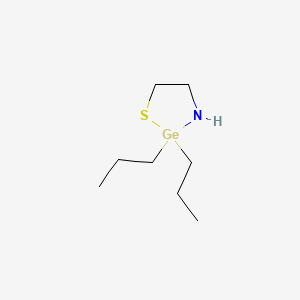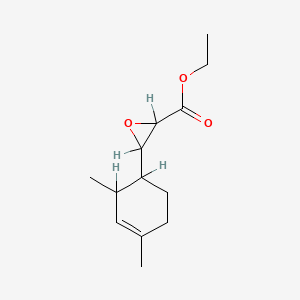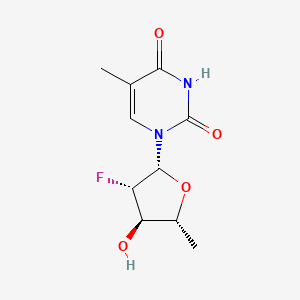
Bis(cyclopentenyl) ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is characterized by the presence of two cyclopentene rings connected by an oxygen atom
Vorbereitungsmethoden
Bis(cyclopentenyl) ether can be synthesized through several methods. One common approach involves the reaction of 2-cyclopentenyl carboxylate or 2-cyclopentenol with an aqueous acid solution having a pH in the range of about 1.0 to about 3.0 . The reaction is typically carried out at temperatures ranging from 0°C to 100°C. Another method involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction .
Analyse Chemischer Reaktionen
Bis(cyclopentenyl) ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: It can undergo substitution reactions where one of the cyclopentene rings is replaced by another functional group. Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(cyclopentenyl) ether has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis due to its stability and reactivity.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Its derivatives are being investigated for potential therapeutic applications.
Wirkmechanismus
The mechanism of action of bis(cyclopentenyl) ether involves its interaction with molecular targets through its ether linkage and cyclopentene rings. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved include nucleophilic substitution, electrophilic addition, and radical reactions .
Vergleich Mit ähnlichen Verbindungen
Bis(cyclopentenyl) ether can be compared with other similar compounds, such as cyclopentyl methyl ether and diethyl ether. While all these compounds contain ether linkages, this compound is unique due to its two cyclopentene rings, which impart distinct chemical and physical properties . Similar compounds include:
Cyclopentyl methyl ether: Known for its use as an eco-friendly solvent.
Diethyl ether: Commonly used as a solvent and anesthetic in medical applications.
Eigenschaften
CAS-Nummer |
67634-31-5 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
1-(cyclopenten-1-yloxy)cyclopentene |
InChI |
InChI=1S/C10H14O/c1-2-6-9(5-1)11-10-7-3-4-8-10/h5,7H,1-4,6,8H2 |
InChI-Schlüssel |
GYMSGMABTOEEAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C(C1)OC2=CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


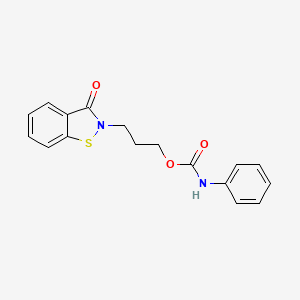
![[(2R)-3-[(2R)-3-[(2S)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-octanoyloxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] decanoate](/img/structure/B12680840.png)
